

Pictilisib clinical trial outcomes versus placebo

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Compound Focus: Pictilisib

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Pictilisib Clinical Trial Outcomes Summary

| Trial Phase | Combination Therapy | Patient Population | Key Efficacy Outcomes vs. Control | Key Safety Findings |
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| **Phase I** (First-in-human) [1] | Single agent | Advanced solid tumors | • 2 Partial Responses (PR) in a V600E BRAF mutant melanoma patient and a platinum-refractory ovarian cancer patient with PTEN loss/PIK3CA amplification [1]. | **Most common AEs:** Grade 1-2 nausea, rash, fatigue [1]. **DLT:** Grade 3 maculopapular rash [1]. **MTD:** 330 mg once-daily [1]. | | **Phase Ib** [2] | With Paclitaxel ± Bevacizumab or Trastuzumab; or with Letrozole | Locally recurrent or metastatic breast cancer | • **ORR:** 3.4% CR, 29.3% PR [2]. • Antitumor activity supported further investigation [2]. | **Grade ≥3 AEs:** 72.5% of patients [2]. **Serious AEs:** 30.4% of patients [2]. • Management safety profile in combinations [2]. | | **Phase II (FERGI)** [3] | With Fulvestrant | ER+, AI-resistant metastatic breast cancer | • **Overall Population:** No statistically significant PFS benefit [3]. • **ER+/PR+ Subgroup:** Median PFS of **7.2 months** vs **3.7 months** with placebo + fulvestrant (HR not provided in search results) [3]. | • GI toxicity, rash, hyperglycemia, and rare cardiac events reported as class effects for PI3K inhibitors [3]. |

Experimental Protocols and Key Methodologies

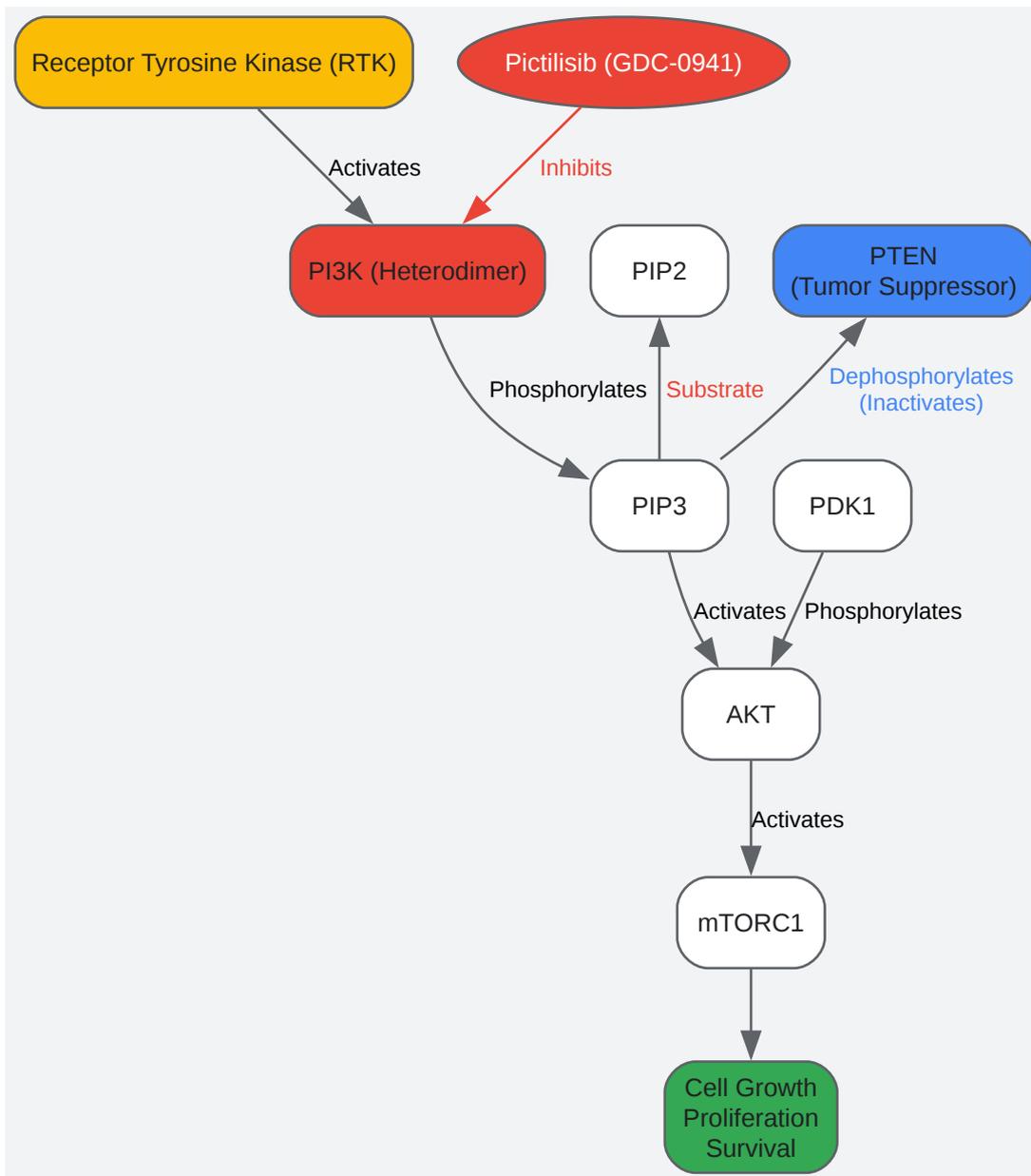
For researchers, the design and endpoints of these trials are critical for interpreting the results.

- **Phase I Trial (NCT00876122) [1]:**
 - **Primary Objectives:** To evaluate safety, tolerability, determine the Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD).
 - **Study Design:** This was a first-in-human, open-label, single-center dose-escalation study. Sixty patients with advanced solid tumors received **pictilisib** at 14 dose levels (15 to 450 mg) on days 1-21 of a 28-day cycle or via continuous dosing [1].
 - **Pharmacodynamic Assessments:** Target engagement was confirmed through a >25% decrease in 18F-FDG uptake on PET scans in 7 of 32 evaluable patients, and suppression of phosphorylated AKT in platelet-rich plasma and tumor tissue [1].
- **Phase Ib Trial (NCT00960960) [2]:**
 - **Primary Objectives:** To evaluate the safety, tolerability, and identify the DLTs and MTD of **pictilisib** in combination with other therapies.
 - **Study Design:** An open-label, multicenter, multischedule study. Sixty-nine patients were enrolled in parts receiving **pictilisib** plus paclitaxel (with/without bevacizumab or trastuzumab) or **pictilisib** plus letrozole [2].
 - **Key Eligibility:** Patients with locally recurrent or metastatic breast cancer, with specific criteria for HER2 and hormone receptor status depending on the treatment arm [2].
- **Phase II FERGI Trial [3]:**
 - **Objective:** To evaluate the efficacy of **pictilisib** + fulvestrant versus placebo + fulvestrant.
 - **Study Design:** A Phase II study in patients with estrogen receptor-positive (ER+), aromatase inhibitor (AI)-resistant advanced/metastatic breast cancer.
 - **Primary Endpoint:** Progression-Free Survival (PFS). The trial failed to meet this endpoint in the overall population, but a pre-planned subgroup analysis showed a significant PFS benefit in patients whose tumors were both ER-positive and progesterone receptor (PR)-positive [3].

Pictilisib's Mechanism of Action and Signaling Pathway

Pictilisib is a potent and selective oral **pan-class I PI3K inhibitor** [1] [2]. It targets all four isoforms (p110 α , p110 β , p110 δ , and p110 γ) and works by binding to the ATP-binding pocket of PI3K, preventing the formation of the lipid second messenger PIP3 [2]. This inhibits the downstream PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in cancer, which leads to reduced cell growth, proliferation, and survival [1] [4] [3].

The following diagram illustrates this signaling pathway and the point of inhibition by **Pictilisib**.



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Interpretation and Research Context

The data indicates that **Pictilisib**'s clinical success may be highly context-dependent.

- **Biomarker Challenges:** Unlike newer, isoform-specific PI3K inhibitors, the pan-PI3K inhibition by **pictilisib** may lead to broader toxicity and a more complex efficacy profile [3]. The FERGI trial results suggest that patient selection based on biomarkers beyond just PIK3CA mutation status (such as PR status) might be critical for identifying responders [3].

- **Placebo-Controlled Trial Design:** The use of a placebo control in the FERGI trial was methodologically sound for establishing efficacy. In such trials, where an existing standard of care (fulvestrant) exists, the placebo is typically given as an "add-on" to ensure all patients receive baseline therapy, and rigorous ethical guidelines are followed to minimize risk [5] [6] [7].

In summary, while **Pictilisib** demonstrated proof-of-concept for PI3K inhibition in early trials, its development highlights the challenges of targeting this pathway, particularly the importance of patient stratification.

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